1,3-Benzodioxol-5-ylacetaldehyde
Overview
Description
1,3-Benzodioxol-5-ylacetaldehyde is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
- Glycerol Conversion : Glycerol's acid-catalyzed condensation with benzaldehyde to form [1,3]dioxan-5-ols showcases the role of similar compounds in synthesizing potential novel platform chemicals from renewable materials, with [1,3]dioxan-5-ols being precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
- Photoredox Catalysis : The merging of photoredox catalysis with organocatalysis for the direct asymmetric alkylation of aldehydes is another area where compounds with structural similarities to 1,3-Benzodioxol-5-ylacetaldehyde could be applied, demonstrating a broadly applicable method for previously elusive alkylation reactions (Nicewicz & MacMillan, 2008).
Material Science
- Metal-Organic Frameworks (MOFs) : Research on size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites suggests the potential utility of similar compounds in facilitating transformations within MOFs, achieving high conversion yields for specific substrates (Horike, Dincǎ, Tamaki, & Long, 2008).
Chemical Synthesis
- Synthesis of Benzothiophene Derivatives : Novel approaches to benzothiophene derivatives from 2-mercaptobenzaldehydes or ketones showcase the critical role of catalysis and synthetic strategies in the development of new chemical entities, highlighting the potential application areas for compounds like this compound (Gabriele et al., 2011).
Pharmacological Research
- Antiproliferative Activity : The study on neighbouring-group participation in the reactivity of acyclic and cyclic salicyl-derived O,O-acetals with 5-fluorouracil against breast cancer cells indicates the relevance of structural analogs of this compound in medicinal chemistry for developing novel therapeutics (Saniger et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxol-5-ylacetaldehyde is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound’s action affects the auxin response pathway, a key biochemical pathway in plants . It enhances the transcriptional activity of the auxin response reporter (DR5:GUS) and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The result of this compound’s action is a significant promotion of root growth . This is achieved through its interaction with the auxin receptor TIR1, leading to enhanced auxin response and down-regulation of root growth-inhibiting genes .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMZTAWQQFJQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296095 | |
Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-34-6 | |
Record name | NSC107645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzodioxol-5-ylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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